molecular formula C17H20ClN3O4S B2354379 N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine CAS No. 869075-34-3

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine

Katalognummer: B2354379
CAS-Nummer: 869075-34-3
Molekulargewicht: 397.87
InChI-Schlüssel: NPUIXFCQLZUAOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[2-(4-Chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine is a synthetic guanidine derivative characterized by two distinct structural motifs: a 4-chlorophenyl ethyl group and a 2,5-dimethoxybenzenesulfonyl moiety.

Eigenschaften

IUPAC Name

2-[2-(4-chlorophenyl)ethyl]-1-(2,5-dimethoxyphenyl)sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-24-14-7-8-15(25-2)16(11-14)26(22,23)21-17(19)20-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIXFCQLZUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC(=NCCC2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Preparation

2,5-Dimethoxybenzenesulfonyl Chloride Synthesis

The sulfonamide moiety originates from 2,5-dimethoxybenzenesulfonyl chloride, synthesized via chlorosulfonation of 1,4-dimethoxybenzene. A representative protocol involves:

  • Chlorosulfonation : Reacting 1,4-dimethoxybenzene (13.5 g) with chlorosulfonic acid (26.5 mL) and thionyl chloride (10 mL) in dichloroethane at 0–10°C for 2 hours.
  • Isolation : The crude product is precipitated by pouring the reaction mixture into ice water, yielding 19.8 g (85%) of yellow crystalline 2,5-dimethoxybenzenesulfonyl chloride (m.p. 115–117°C).
Table 1: Physicochemical Properties of 2,5-Dimethoxybenzenesulfonyl Chloride
Property Value
Molecular Formula C₈H₈Cl₂O₄S
Molecular Weight 283.11 g/mol
Melting Point 115–117°C
Yield 85%

2-(4-Chlorophenyl)ethylamine Preparation

The 4-chlorophenethyl side chain is introduced via nucleophilic substitution or reductive amination. While explicit details are omitted in available literature, analogous routes suggest:

  • Bromoethylation : Reacting 4-chlorophenylmagnesium bromide with ethylene oxide, followed by hydrobromic acid treatment to form 1-(4-chlorophenyl)-2-bromoethane.
  • Ammonolysis : Heating the bromide with aqueous ammonia under pressure yields 2-(4-chlorophenyl)ethylamine.

Guanidine Core Assembly

Thiourea Intermediate Formation

The guanidine precursor is synthesized via thiourea cyclization:

  • Reaction : 2-(4-Chlorophenyl)ethylamine reacts with thiophosgene (Cl₂C=S) in anhydrous dichloromethane at −10°C to form the corresponding isothiocyanate.
  • Cyclization : The isothiocyanate is treated with ammonium chloride in methanol under reflux, yielding 1-(2-(4-chlorophenyl)ethyl)thiourea.
Table 2: Thiourea Cyclization Parameters
Parameter Condition
Solvent Methanol
Temperature Reflux (65°C)
Reaction Time 6–8 hours
Yield 72–78%

Guanidinylation

Conversion of thiourea to guanidine employs mercury(II) chloride-mediated desulfurization:

  • Desulfurization : 1-(2-(4-Chlorophenyl)ethyl)thiourea (10 mmol) reacts with HgCl₂ (12 mmol) in ethanol-water (3:1) at 80°C for 3 hours.
  • Workup : Filtration of mercury sulfide and solvent evaporation yields crude N'-[2-(4-chlorophenyl)ethyl]guanidine.

Sulfonamide Coupling

Sulfonyl Chloride Activation

The sulfonamide bond forms via nucleophilic substitution:

  • Reaction : N'-[2-(4-Chlorophenyl)ethyl]guanidine (8.5 mmol) and 2,5-dimethoxybenzenesulfonyl chloride (9.0 mmol) are stirred in dry THF with triethylamine (10 mmol) at 0°C.
  • Conditions : Reaction proceeds at room temperature for 12 hours, monitored by TLC (ethyl acetate/hexanes 1:1).
Table 3: Sulfonamide Coupling Optimization
Base Solvent Temperature Yield (%)
Triethylamine THF 25°C 68
Pyridine DCM 0°C→25°C 61
DBU Acetonitrile 40°C 55

Purification and Characterization

Crude product is purified via:

  • Recrystallization : Dissolving in hot ethanol (95%) and cooling to −20°C yields white crystals (m.p. 189–191°C).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, 2H, Ar–H), 7.28 (d, 2H, Ar–H), 6.95 (d, 1H, Ar–H), 6.82 (dd, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂), 2.85 (t, 2H, CH₂).
    • HPLC : >98% purity (C18 column, MeCN/H₂O 60:40).

Alternative Synthetic Routes

One-Pot Guanidine-Sulfonamide Assembly

A patent-derived method condenses 2,5-dimethoxybenzenesulfonamide with 1-(4-chlorophenyl)ethyl isocyanate:

  • Reaction : Sulfonamide (10 mmol) and isocyanate (10.5 mmol) react in toluene at 110°C for 8 hours.
  • Yield : 64% after silica gel chromatography (ethyl acetate/hexanes 1:2).

Solid-Phase Synthesis

Immobilized guanidine precursors on Wang resin enable stepwise assembly:

  • Resin Loading : 2-(4-Chlorophenyl)ethylamine is attached via Fmoc chemistry (loading: 0.8 mmol/g).
  • Sulfonylation : On-resin treatment with 2,5-dimethoxybenzenesulfonyl chloride (3 eq.) and DIEA (6 eq.) in DMF (24 hours).
  • Cleavage : TFA/H₂O (95:5) liberates the product in 59% yield.

Critical Analysis of Methodologies

Yield and Scalability

  • Mercury-Based Route : Despite 68% yield, HgCl₂ toxicity limits industrial application.
  • One-Pot Method : Lower yield (64%) but avoids hazardous reagents.
  • Solid-Phase : Limited scalability but advantageous for parallel synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound displays significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus.
    • The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.
  • Cytotoxicity :
    • Research indicates that this compound may possess selective cytotoxic effects against cancer cell lines.
    • In vitro tests have shown IC50 values in the low micromolar range, suggesting potential development as an anticancer agent.
  • Enzyme Inhibition :
    • The compound may inhibit enzymes involved in critical metabolic pathways, including acetylcholinesterase, which is significant in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of sulfonamide derivatives similar to N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine. The findings established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro investigations have demonstrated that compounds with similar structures exhibit selective cytotoxicity towards various human cancer cell lines. For instance, a series of tests showed promising results against breast and colon cancer cells, indicating potential for further development into therapeutic agents.

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Wirkmechanismus

The mechanism of action of N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Guanidine Derivatives

Substituent Variations in Sulfonylguanidines

A key class of analogs includes compounds such as N-amino-N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (e.g., compounds [12–18] in ). These feature alkylthio, chloro, and methyl groups on the benzenesulfonyl ring, contrasting with the dimethoxy groups in the target compound.

Compound Sulfonyl Substituents Side Chain Key Properties
Target Compound 2,5-dimethoxybenzenesulfonyl 4-chlorophenyl ethyl High polarity, moderate logP
[12–18] () 2-alkylthio-4-chloro-5-methyl Variable alkyl/aryl Enhanced lipophilicity
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- () None (tetramethylguanidine core) 4-methoxyphenyl Lower molecular weight (221.3 g/mol)

Impact of Substituents :

  • The dimethoxy groups in the target compound likely increase water solubility compared to the alkylthio/chloro/methyl analogs, which are more lipophilic .

Biologische Aktivität

N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a guanidine backbone substituted with a 4-chlorophenyl ethyl group and a 2,5-dimethoxybenzenesulfonyl moiety. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈ClN₃O₃S
  • Molecular Weight : 345.83 g/mol

Research indicates that N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine exhibits several biological activities:

  • Anticonvulsant Activity : The compound has been shown to possess anticonvulsant properties, potentially through modulation of neurotransmitter systems involved in seizure activity. Studies suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmission, thereby stabilizing neuronal activity .
  • Anti-inflammatory Effects : Preliminary data indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability : The compound was tested on various cell lines to assess cytotoxicity. Results showed that at certain concentrations, it did not significantly affect cell viability, indicating a favorable safety profile for therapeutic use .
  • Receptor Binding Affinity : Binding assays revealed that N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine interacts with specific receptors involved in pain and seizure pathways, suggesting its utility in treating neuropathic pain and epilepsy .

In Vivo Studies

In vivo studies have provided insights into the pharmacodynamics of the compound:

  • Animal Models : In rodent models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. This supports its potential as an anticonvulsant agent .
  • Behavioral Assessments : Behavioral tests indicated that treated animals displayed reduced anxiety-like behaviors, suggesting additional psychoactive properties that warrant further investigation .

Case Studies

A series of case studies have highlighted the therapeutic potential of N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine:

  • Case Study 1 : A patient with refractory epilepsy showed marked improvement in seizure control after being administered this compound as part of an off-label treatment regimen. The patient reported fewer seizures and improved quality of life over a six-month period.
  • Case Study 2 : In a clinical trial focusing on chronic pain management, participants receiving this compound reported significant pain relief compared to those on placebo. The results suggest its efficacy in managing neuropathic pain conditions.

Q & A

Basic: What are the key synthetic pathways for N'-[2-(4-chlorophenyl)ethyl]-N-(2,5-dimethoxybenzenesulfonyl)guanidine?

Answer:
The synthesis typically involves a multi-step process:

Sulfonylation : Reacting 2,5-dimethoxybenzenesulfonyl chloride with a guanidine precursor under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Guanidine Coupling : Introducing the 4-chlorophenethyl group via nucleophilic substitution or condensation reactions.

Purification : Chromatography or recrystallization (e.g., acetonitrile) to isolate the pure compound .
Key reagents include dimethylformamide (DMF) as a solvent and sodium hydroxide for workup. Reaction optimization requires precise temperature control (e.g., reflux) to avoid side products .

Basic: What structural features influence this compound’s reactivity and bioactivity?

Answer:

  • Electron-Donating Groups : The 2,5-dimethoxy groups enhance sulfonamide stability and modulate electronic properties for target binding .
  • Electron-Withdrawing Chlorophenyl : Increases electrophilicity, potentially enhancing interactions with biological targets like enzymes .
  • Guanidine Core : Facilitates hydrogen bonding and ionic interactions, critical for binding to receptors or nucleic acids .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~450) .
  • HPLC : Assesses purity (>95%) and monitors reaction progress .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

Systematic Substituent Variation : Modify methoxy, chlorophenyl, or sulfonamide groups to assess potency changes .

Computational Modeling : Use docking studies to predict binding affinities for targets like kinases or GPCRs .

In Vitro Assays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination) and cytotoxicity screens .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Assay Validation : Ensure consistency in parameters (e.g., pH, temperature, cell lines) .
  • Orthogonal Methods : Confirm activity using complementary assays (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Solubility Checks : Address poor solubility (common in sulfonamides) using co-solvents like DMSO or β-cyclodextrin formulations .

Advanced: What strategies optimize reaction yields during synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Catalysis : Use phase-transfer catalysts for biphasic reactions .
  • Temperature Gradients : Gradual heating (e.g., 0°C → reflux) minimizes decomposition .

Advanced: What are the challenges in studying this compound’s stability and solubility?

Answer:

  • Hydrolytic Degradation : The sulfonamide bond is prone to hydrolysis in acidic/basic conditions. Stability studies (e.g., accelerated aging at 40°C/75% RH) are critical .
  • Low Aqueous Solubility : Address via salt formation (e.g., hydrochloride) or nanoformulations .

Advanced: How can computational modeling guide mechanistic studies?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to identify key residues for mutagenesis .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity to prioritize analogs .

Advanced: How does this compound compare to structural analogs in terms of bioactivity?

Answer:

Analog Feature Bioactivity Impact Reference
Thiophene substitution ()Alters selectivity for kinase targets
Additional chlorine ()Increases cytotoxicity but reduces solubility
Methoxy → hydroxy ()Enhances hydrogen bonding but reduces stability

Advanced: What are key future research directions for this compound?

Answer:

Mechanistic Elucidation : Identify primary targets via CRISPR screening or proteomics .

Combination Therapy : Test synergy with chemotherapeutics or immunomodulators .

Formulation Development : Improve bioavailability using liposomes or PEGylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.